Cas no 1226432-26-3 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)

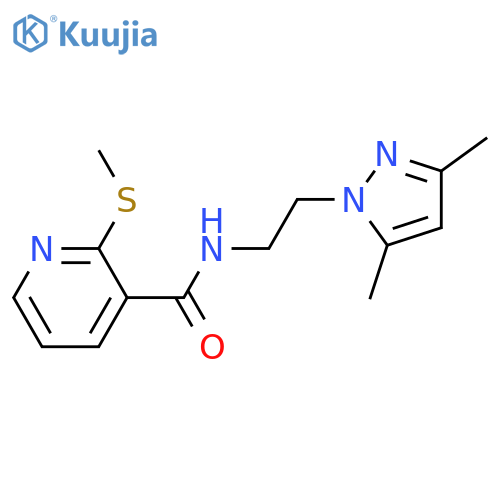

1226432-26-3 structure

商品名:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide

CAS番号:1226432-26-3

MF:C14H18N4OS

メガワット:290.383921146393

CID:6567203

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide

- N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide

-

- インチ: 1S/C14H18N4OS/c1-10-9-11(2)18(17-10)8-7-15-13(19)12-5-4-6-16-14(12)20-3/h4-6,9H,7-8H2,1-3H3,(H,15,19)

- InChIKey: VJSSVYLSYDEXJE-UHFFFAOYSA-N

- ほほえんだ: C1(SC)=NC=CC=C1C(NCCN1C(C)=CC(C)=N1)=O

計算された属性

- せいみつぶんしりょう: 290.12

- どういたいしつりょう: 290.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.1A^2

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5957-0091-2mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-15mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-5μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-1mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-5mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-25mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-40mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-20mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-10μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5957-0091-20μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |

1226432-26-3 | 20μmol |

$118.5 | 2023-09-09 |

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1226432-26-3 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬